molecular formula C14H17N3O3S2 B3815842 N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide

Cat. No.: B3815842
M. Wt: 339.4 g/mol
InChI Key: DYPYJZSGUVJZBG-UHFFFAOYSA-N
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Description

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common synthetic route includes the reaction of 2-isopropyl-4-methylthiazole with 4-sulfamoylbenzoyl chloride under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide is unique due to its specific combination of the thiazole ring and the sulfamoylbenzamide moiety. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

IUPAC Name

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-9(2)14-17-11(8-21-14)7-16-13(18)10-3-5-12(6-4-10)22(15,19)20/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYJZSGUVJZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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